Benzenamine, N-methoxy-2,4,6-trinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-methoxy-2,4,6-trinitro- is an aromatic compound characterized by the presence of three nitro groups and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-methoxy-2,4,6-trinitro- typically involves nitration reactions. The starting material, benzenamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction is carried out in specialized reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenamine, N-methoxy-2,4,6-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or other strong nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield Benzenamine derivatives with amino groups .
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-methoxy-2,4,6-trinitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N-methoxy-2,4,6-trinitro- involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components. The compound can induce apoptosis in cancer cells by modulating the expression of proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 2-methoxy-4-nitro-
- Benzenamine, 2,4,6-trinitro-
- Benzenamine, 4-(6-methyl-2-benzothiazolyl)-
- Benzenamine, 2-methoxy-N-methyl-N,4,6-trinitro-
Comparison: Benzenamine, N-methoxy-2,4,6-trinitro- is unique due to the presence of both methoxy and multiple nitro groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
24914-56-5 |
---|---|
Molekularformel |
C7H6N4O7 |
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
N-methoxy-2,4,6-trinitroaniline |
InChI |
InChI=1S/C7H6N4O7/c1-18-8-7-5(10(14)15)2-4(9(12)13)3-6(7)11(16)17/h2-3,8H,1H3 |
InChI-Schlüssel |
GBMUNAANJYFKPE-UHFFFAOYSA-N |
Kanonische SMILES |
CONC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.